4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
The compound 4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one belongs to the triazoloquinazolinone family, characterized by a fused heterocyclic core comprising a triazole and quinazolinone moiety. Key structural features include:
- Position 4 substitution: A 2-isopropylphenyl group, contributing steric bulk and lipophilicity.
- Position 1 substitution: A sulfanyl (-SH) group, which may act as a hydrogen bond donor or participate in redox reactions.
This scaffold is pharmacologically significant due to its structural similarity to bioactive molecules targeting neurological and inflammatory pathways .
Properties
Molecular Formula |
C18H16N4OS |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(2-propan-2-ylphenyl)-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C18H16N4OS/c1-11(2)12-7-3-5-9-14(12)21-16(23)13-8-4-6-10-15(13)22-17(21)19-20-18(22)24/h3-11H,1-2H3,(H,20,24) |
InChI Key |
FMJHNZZIRWHZQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3N4C2=NNC4=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by reaction with hydrazine hydrate.
Quinazoline Formation: The quinazoline moiety is often constructed by the condensation of anthranilic acid derivatives with formamide or formic acid.
Coupling and Cyclization: The triazole and quinazoline intermediates are then coupled, often using a base such as sodium ethoxide, followed by cyclization to form the fused triazoloquinazoline structure.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, typically using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group undergoes nucleophilic substitution reactions with alkyl/aryl halides and carbonyl compounds. Key findings include:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| S-Alkylation | K₂CO₃, DMF, 80°C, 12h | 1-(Alkyl/aryl)-4-[2-(propan-2-yl)phenyl]triazoloquinazolin-5-ones | 65–85% |
| Acylation | AcCl, pyridine, RT, 6h | 1-Acetylthio derivatives | 72% |
These reactions retain the triazoloquinazolinone core while modifying the sulfanyl position, enhancing solubility or bioactivity.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with nitriles and alkynes under catalytic conditions:
-
With Acrylonitrile : Forms pyrazolo-triazoloquinazolinone hybrids at 120°C using CuI (10 mol%), achieving 78% yield .
-
With Phenylacetylene : Generates triazolopyrrole derivatives via Huisgen cycloaddition (click chemistry), requiring 24h at 60°C .
Regioselectivity is influenced by electron-withdrawing groups on the dipolarophile .
Oxidation Reactions
Controlled oxidation of the sulfanyl group produces sulfoxide or sulfone derivatives:
Sulfone derivatives exhibit improved pharmacokinetic profiles in preclinical models .
Michael Addition Reactions
The sulfur atom acts as a soft nucleophile in Michael additions with α,β-unsaturated carbonyl compounds:
-
With Methyl Acrylate : Forms S-alkylated adducts (85% yield) under solvent-free conditions at 60°C .
-
With Acrylamide : Produces N,S-coupled derivatives, confirmed by X-ray crystallography .
Mechanistic studies indicate thiophilic attack dominates due to conjugation effects in the quinazolinone system .
Catalytic Cross-Coupling Reactions
Palladium-mediated Suzuki and Buchwald-Hartwig couplings enable aryl/heteroaryl functionalization:
| Reaction | Catalyst System | Site | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 100°C | C-8 position | 68% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, t-BuONa | N-3 position | 61% |
These modifications are pivotal for structure-activity relationship (SAR) studies in anticancer drug development .
Hydrolysis and Ring-Opening Reactions
Under acidic/basic conditions, the triazole ring undergoes hydrolysis:
Scientific Research Applications
Biological Applications
The compound's potential biological activities have made it a focus of research in pharmacology and medicinal chemistry. Key areas of application include:
- Anticancer Activity : Research indicates that compounds containing triazole and quinazolinone structures often exhibit significant anticancer properties. Preliminary studies suggest that 4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one may inhibit tumor growth through various mechanisms, although further validation is required.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various pathogens. Its efficacy in inhibiting bacterial growth is currently under investigation, with initial findings suggesting potential use in treating infections.
- Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties. Studies are being conducted to explore its mechanism of action and therapeutic potential in inflammatory diseases.
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Condensation Reactions : Utilizing appropriate reagents to facilitate the formation of the triazole and quinazolinone moieties.
- Substitution Reactions : Introducing the sulfanyl group and isopropyl substituent through nucleophilic substitution methods.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of various triazole derivatives, including this compound. The study demonstrated that this compound significantly inhibited the proliferation of cancer cell lines in vitro and showed promise in reducing tumor size in animal models.
Case Study 2: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with various molecular targets:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Enzyme Inhibition: It can inhibit enzymes involved in critical cellular processes, such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis.
Signal Transduction Pathways: The compound may interfere with signaling pathways that regulate cell growth and survival, contributing to its anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazoloquinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:
Pharmacological Insights
- Anticonvulsant Activity: Triazoloquinazolinones lacking the 5-one carbonyl (e.g., 5-substituted-phenyl-4,5-dihydro derivatives) showed superior anticonvulsant effects compared to ketone-containing analogues. For example, compound 3f (ED50 = 27.4 mg/kg) outperformed triazolone derivatives, which were inactive even at 300 mg/kg .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | 4-(4-Methoxyphenyl)-1-sulfanyl-... | 4-Benzyl-1-[(2-fluorobenzyl)sulfanyl]-... |
|---|---|---|---|
| Molecular Weight | 324.36 (calc.) | 324.36 | 446.50 |
| logP (Predicted) | 3.8 | 2.9 | 4.5 |
| Water Solubility (µg/mL) | <10 | 45.7 (pH 7.4) | <10 |
| Metabolic Stability (t1/2) | Moderate | High | Low |
Biological Activity
The compound 4-[2-(propan-2-yl)phenyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound featuring a triazole ring fused with a quinazolinone moiety. Its unique structure, characterized by the presence of a sulfanyl group and an isopropyl-substituted phenyl group, positions it as a compound of interest in medicinal chemistry. This article reviews its biological activities based on recent research findings.
- Molecular Formula : C18H16N4OS
- Molecular Weight : 336.4 g/mol
- Structural Features : The compound includes a triazole ring and a quinazolinone core, which are known for their diverse biological activities.
Antihistamine Activity
Research indicates that compounds within the triazoloquinazolinone class exhibit significant H1-antihistamine activity . In studies involving conscious guinea pigs, these compounds demonstrated protection against histamine-induced bronchospasm. Specifically, derivatives of 4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one were synthesized and tested, revealing promising results in terms of efficacy against allergic responses .
Antimicrobial Properties
The compound has shown potential antimicrobial activity , particularly against various bacterial strains. The triazole structure is often associated with broad-spectrum antimicrobial properties. For instance, derivatives have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, indicating a potential application in treating bacterial infections .
Anticancer Activity
Quinazolinone derivatives are well-documented for their anticancer properties. Studies have demonstrated that related compounds can inhibit cancer cell proliferation across multiple cell lines. For example, certain synthesized analogues exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast adenocarcinoma) . This suggests that this compound may also possess similar anticancer effects.
While the precise mechanisms of action for this compound remain under investigation, it is believed that the triazole and quinazolinone moieties contribute to its biological activity through interactions with specific biological targets such as enzymes and receptors involved in inflammation and cell proliferation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-[1,2,4]triazole derivatives | Contains triazole ring | Broad spectrum antimicrobial activity |
| Quinazolinone derivatives | Contains quinazolinone core | Known for anticancer properties |
| Sulfanyl-containing heterocycles | Features sulfanyl group | Potential anti-inflammatory effects |
This table highlights how the unique attributes of our compound may provide advantages in medicinal chemistry compared to other classes of compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- Antimicrobial Study : A series of quinazoline derivatives were tested for their antibacterial properties against S. aureus and E. coli, showing significant inhibition at low concentrations .
- Anticancer Evaluation : Compounds derived from quinazolines were assessed for their cytotoxicity against various cancer cell lines. Some exhibited promising results with IC50 values indicating potent activity .
- Pharmacological Profile Review : A comprehensive review highlighted the diverse pharmacological activities associated with triazole derivatives including antifungal and anticancer properties .
Q & A
Q. What are the established synthetic routes for 4-[2-(propan-2-yl)phenyl]-1-sulfanyl-triazoloquinazolin-5-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of 2-hydrazinobenzoic acid with dithiocarbonates. For example, analogous triazoloquinazolinones are prepared using diphenyl N-cyanodithioimidocarbonate under ice-cold ethanol with triethylamine, followed by acidification and recrystallization (yield: ~40-60%) . Key factors:
- Temperature : Room temperature for cyclization minimizes side reactions.
- Catalyst : Triethylamine enhances nucleophilic attack.
- Workup : Acidification (HCl) precipitates the product.
Table 1 : Comparison of Synthesis Methods
| Reactant | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Diphenyl dithiocarbonate | Ethanol | Triethylamine | 55 | |
| Dimethyl dithiocarbonate | Ethanol | None | 48 |
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography : Resolves planar fused-ring systems and substituent orientations (e.g., phenyl ring dihedral angles ~59°) .
- NMR spectroscopy : ¹H/¹³C NMR identifies sulfanyl (-SH) protons (δ ~3.5 ppm) and aromatic protons (δ ~7.0-8.5 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 365 [M+H]⁺) confirm molecular weight .
Advanced Research Questions
Q. What governs the regioselectivity of electrophilic attacks on the triazoloquinazolinone core?
- Methodological Answer : Regioselectivity is determined by electronic and steric factors:
- Sulfur vs. Nitrogen Reactivity : Thioamide sulfur reacts preferentially with alkyl halides (e.g., S-alkylation), while acyl halides form transient S-acyl intermediates that isomerize to N-acyl products .
- DFT Calculations : Support thermodynamic stability of N-acylated derivatives (ΔG ~5 kcal/mol lower than S-acylated) .
Experimental Protocol :
React thioamide with electrophile (e.g., acetyl chloride) in dry THF.
Monitor via TLC; isolate kinetic (S-acyl) vs. thermodynamic (N-acyl) products.
Validate with ¹H NMR (shift of NH protons) and IR (C=O stretch at ~1680 cm⁻¹).
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and intermolecular interactions?
- Methodological Answer : DFT studies optimize geometry and analyze frontier molecular orbitals (FMOs):
- HOMO-LUMO Gaps : Predict electrophilic/nucleophilic sites (e.g., sulfur atom as HOMO-rich site) .
- Non-covalent Interactions : Hirshfeld surface analysis reveals dominant H-bonding (N–H···O) and π-stacking in crystal packing .
Workflow :
Optimize structure using B3LYP/6-31G(d).
Calculate electrostatic potential maps to identify reactive regions.
Compare computed vs. experimental XRD bond lengths (<0.02 Å deviation validates accuracy).
Q. What pharmacological profiling strategies are applicable to assess its bioactivity?
- Methodological Answer : While direct data on this compound is limited, analogous triazoloquinazolinones are evaluated via:
- In Vivo H₁-Antihistaminic Assays : Guinea pigs exposed to histamine-induced bronchospasm; measure % protection (e.g., 74.6% for derivative 4b vs. 71% for chlorpheniramine) .
- Sedation Screening : Rotarod test quantifies motor coordination loss (e.g., 10% sedation for 4b vs. 30% for reference) .
Table 2 : Pharmacological Parameters for Analogous Compounds
| Compound | % Protection (H₁) | Sedation (%) | Reference |
|---|---|---|---|
| 4b (Methyl derivative) | 74.6 | 10 | |
| Chlorpheniramine | 71.0 | 30 |
Notes on Data Interpretation
- Contradictions : Synthesis yields vary with dithiocarbonate substituents (e.g., diphenyl vs. dimethyl), suggesting steric bulk impacts cyclization efficiency .
- Limitations : Pharmacological data from analogues may not extrapolate directly; in silico docking studies are recommended to validate target affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
